

"Nitrobenzene-d5" physical and chemical properties

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Nitrobenzene-d5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the core physical and chemical properties of **Nitrobenzene-d5** (C₆D₅NO₂). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for its synthesis and analysis, and visualizes key processes using Graphviz diagrams.

Core Physical and Chemical Properties

Nitrobenzene-d5, also known as pentadeuteronitrobenzene, is the deuterated analog of nitrobenzene where the five hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it a valuable tool in a variety of scientific applications, including as an internal standard in mass spectrometry, a solvent in NMR spectroscopy, and a starting material for the synthesis of other deuterated aromatic compounds.[1][2]

Physical and Chemical Data Summary

The following tables summarize the key physical and chemical properties of **Nitrobenzene-d5**.





Identifier	Value	Reference
IUPAC Name	1,2,3,4,5-pentadeuterio-6- nitrobenzene	[3]
Synonyms	Pentadeuteronitrobenzene, Nitro(2H5)benzene, Benzene- d5-, nitro-	[3]
CAS Number	4165-60-0	[3]
EC Number	224-014-3	[4]
Molecular Formula	C ₆ D ₅ NO ₂	[5]
Molecular Weight	128.14 g/mol	[4]

Physical Property	Value	Reference
Appearance	Clear, colorless to pale yellow liquid	[6]
Melting Point	6 °C (lit.)	[4]
Boiling Point	88 °C at 12 mmHg (lit.)	[4]
Density	1.253 g/mL at 25 °C (lit.)	[4]
Refractive Index (n20/D)	1.5498 (lit.)	[4]
Flash Point	88 °C (190.4 °F)	[7]
Solubility in Water	1.9 g/L at 20 °C	[8]



Chemical and Spectroscopic Data	Information	Reference
Isotopic Purity	Typically ≥99.5 atom % D	[4]
Chemical Purity	≥98%	[9]
Mass Spectrometry	M+5 mass shift compared to the non-deuterated analog.	[4]
¹ H NMR	Residual proton signals can be observed, but the spectrum is largely simplified due to deuterium substitution.	[10]
¹³ C NMR	Shows characteristic peaks for the deuterated aromatic ring.	[11]
FTIR	The spectrum shows characteristic C-D stretching vibrations in place of C-H vibrations.	[3]

Key Experimental Protocols

Detailed methodologies for the synthesis of **Nitrobenzene-d5** and its subsequent chemical transformations, along with analytical procedures, are crucial for its effective application in research.

Synthesis of Nitrobenzene-d5 from Benzene-d6

A common and effective method for preparing high-purity **Nitrobenzene-d5** is through the nitration of Benzene-d6. This method avoids the complexities and potentially lower isotopic enrichment of direct hydrogen-deuterium exchange on nitrobenzene.[3]

Materials:

- Benzene-d6 (C₆D₆)
- Concentrated Nitric Acid (HNO₃)



- Concentrated Sulfuric Acid (H₂SO₄)
- Ice bath
- Round-bottom flask with a condenser
- Separatory funnel
- Sodium bicarbonate solution
- · Anhydrous calcium chloride

Procedure:

- In a round-bottom flask placed in an ice bath, carefully add 25 mL of concentrated sulfuric acid.
- Slowly add 21 mL of concentrated nitric acid to the sulfuric acid while stirring. Keep the mixture cool.
- Gradually add 17.5 mL of Benzene-d6 to the acid mixture dropwise, ensuring the reaction temperature does not exceed 55 °C. Continuous stirring and cooling are essential to control the exothermic reaction.
- After the addition of Benzene-d6 is complete, attach a condenser to the flask and heat the mixture to 60 °C for approximately 45 minutes with continuous stirring.
- After the reaction period, allow the mixture to cool to room temperature.
- Carefully pour the reaction mixture into a beaker containing 150 mL of cold water.
- Transfer the mixture to a separatory funnel. The denser Nitrobenzene-d5 will form the lower layer.
- Separate the lower organic layer and wash it sequentially with water and then a 5% sodium bicarbonate solution to neutralize any remaining acid.
- Wash again with water and then dry the **Nitrobenzene-d5** over anhydrous calcium chloride.



• The final product can be purified by distillation, collecting the fraction at 206-211 °C.[12]

Reduction of Nitrobenzene-d5 to Aniline-d5

The reduction of the nitro group to an amino group is a fundamental transformation. A common laboratory method involves the use of a metal in an acidic medium.

Materials:

- Nitrobenzene-d5 (C₆D₅NO₂)
- Tin (Sn) metal, granulated
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH) solution
- Reflux apparatus
- Steam distillation apparatus

Procedure:

- Place 25 g of Nitrobenzene-d5 and 50 g of granulated tin into a round-bottom flask.
- Set up a reflux condenser and begin adding 125 mL of concentrated hydrochloric acid in small portions. The reaction is exothermic and may require gentle heating to initiate.
- Once the reaction has started, continue the addition of HCl over a period of about 30 minutes.
- After all the acid has been added, heat the mixture on a boiling water bath under reflux for 30-60 minutes, or until the odor of nitrobenzene is no longer present.
- Allow the mixture to cool and then add 50 mL of water.
- To liberate the free aniline-d5, slowly add a concentrated solution of sodium hydroxide (approximately 90 g in 150 mL of water) until the solution is strongly alkaline.



- The aniline-d5 can then be separated from the reaction mixture by steam distillation.
- The collected distillate is saturated with sodium chloride, and the aniline-d5 is extracted with a suitable organic solvent (e.g., diethyl ether).
- The solvent is then removed by distillation to yield the final product, Aniline-d5.[6]

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: A sample of **Nitrobenzene-d5** is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The ¹H NMR spectrum is acquired to confirm the low levels of residual protons. The absence of significant signals in the aromatic region confirms high isotopic enrichment.
- ¹³C NMR: A ¹³C NMR spectrum is run on the same sample to confirm the carbon skeleton of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

- A dilute solution of Nitrobenzene-d5 in a volatile organic solvent (e.g., methylene chloride) is prepared.
- The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column).
- The GC oven temperature is programmed to separate Nitrobenzene-d5 from any impurities.
- The eluent from the GC is introduced into a mass spectrometer.
- The mass spectrum is recorded, and the molecular ion peak is observed at m/z corresponding to the mass of Nitrobenzene-d5 (128.14), confirming its identity and isotopic labeling. The isotopic purity can be assessed by comparing the intensity of the desired mass peak with any lower mass isotopologues.[13][14]

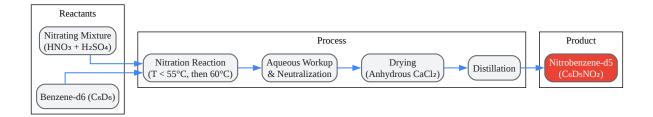
Fourier-Transform Infrared (FTIR) Spectroscopy:



- A thin film of neat liquid Nitrobenzene-d5 is placed between two salt plates (e.g., NaCl or KBr).
- The infrared spectrum is recorded. The spectrum will show characteristic peaks for the nitro group (typically around 1520 cm⁻¹ and 1345 cm⁻¹) and will be distinguished by the presence of C-D stretching absorptions (around 2200-2300 cm⁻¹) and the absence of strong C-H stretching absorptions (around 3000-3100 cm⁻¹).[3]

Mandatory Visualizations

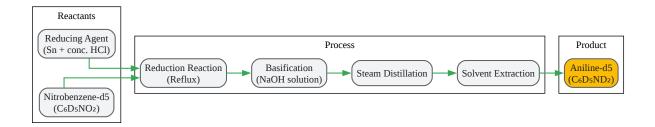
The following diagrams, created using the DOT language, illustrate key experimental workflows.



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Caption: Workflow for the synthesis of **Nitrobenzene-d5** from Benzene-d6.





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Caption: Experimental workflow for the reduction of **Nitrobenzene-d5** to Aniline-d5.

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